

Crystal structure analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

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Compound of Interest

Compound Name: 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

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Technical Guide: Crystal Structure Analysis

Topic: Crystal Structure Analysis of **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of public scientific databases yielded no specific experimental crystal structure data for the target compound, **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**. To fulfill the core requirements of this guide, a detailed analysis of a closely related analogue, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, is presented as an illustrative case study. The methodologies and data presentation formats are directly applicable to the analysis of the target compound should its crystallographic data become available.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery.[\[1\]](#)[\[2\]](#) This technique provides unambiguous information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and for rational drug design.

This technical guide outlines the key principles and experimental protocols for the crystal structure analysis of small organic molecules. While the primary subject is **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**, the practical sections of this document utilize data from the published crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine due to the absence of public data for the former.^[3] This analogue shares key structural motifs, including a brominated, methoxy-substituted phenyl ring attached to a nitrogen-containing heterocycle, making it a relevant and instructive example.

Data Presentation: Case Study of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

The following tables summarize the quantitative data from the single-crystal X-ray diffraction analysis of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.^[3]

Table 1: Crystal Data and Structure Refinement.^[3]

Parameter	Value
Empirical Formula	<chem>C11H11BrN2O2S</chem>
Formula Weight (M _r)	315.19
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.4873 (2)
b (Å)	8.0359 (2)
c (Å)	10.6428 (3)
α (°)	86.571 (2)
β (°)	77.633 (2)
γ (°)	85.330 (2)
Volume (V) (Å ³)	622.82 (3)
Z	2
Temperature (K)	100
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Density (calculated) (Mg m ⁻³)	1.681
Absorption Coefficient (μ) (mm ⁻¹)	3.46
F(000)	316
Crystal Size (mm)	0.45 × 0.20 × 0.09
Reflections Collected	10861
Independent Reflections	2121
R_int	0.030
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.024, wR_2 = 0.071$
Goodness-of-fit (S) on F^2	1.12

$\Delta\rho_{\text{max}}, \Delta\rho_{\text{min}} (\text{e } \text{\AA}^{-3})$	1.17, -0.73
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Table 2: Selected Torsion Angles.[3][4]

Atoms (A-B-C-D)	Angle (°)
C10—O1—C3—C2	-9.2 (3)
C11—O2—C4—C5	-5.5 (3)

Note: The dihedral angle between the thiazole ring and the adjacent benzene ring is 53.16 (11) °.[3]

Experimental Protocols

The following sections detail the generalized and specific experimental procedures for the synthesis and crystallographic analysis of the case study compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the reaction of 4-(3,4-dimethoxyphenyl)thiazol-2-amine with bromine.[3]

- Reaction: 4-(3,4-dimethoxyphenyl)thiazol-2-amine (236 mg, 1 mmol) was reacted with bromine (161 mg, 1.1 mmol) in glacial acetic acid.
- Conditions: The reaction mixture was heated at 80 °C for 1.5 hours.[3]
- Crystallization: Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol. This was achieved through the slow evaporation of the solvent at room temperature over several days.[3]

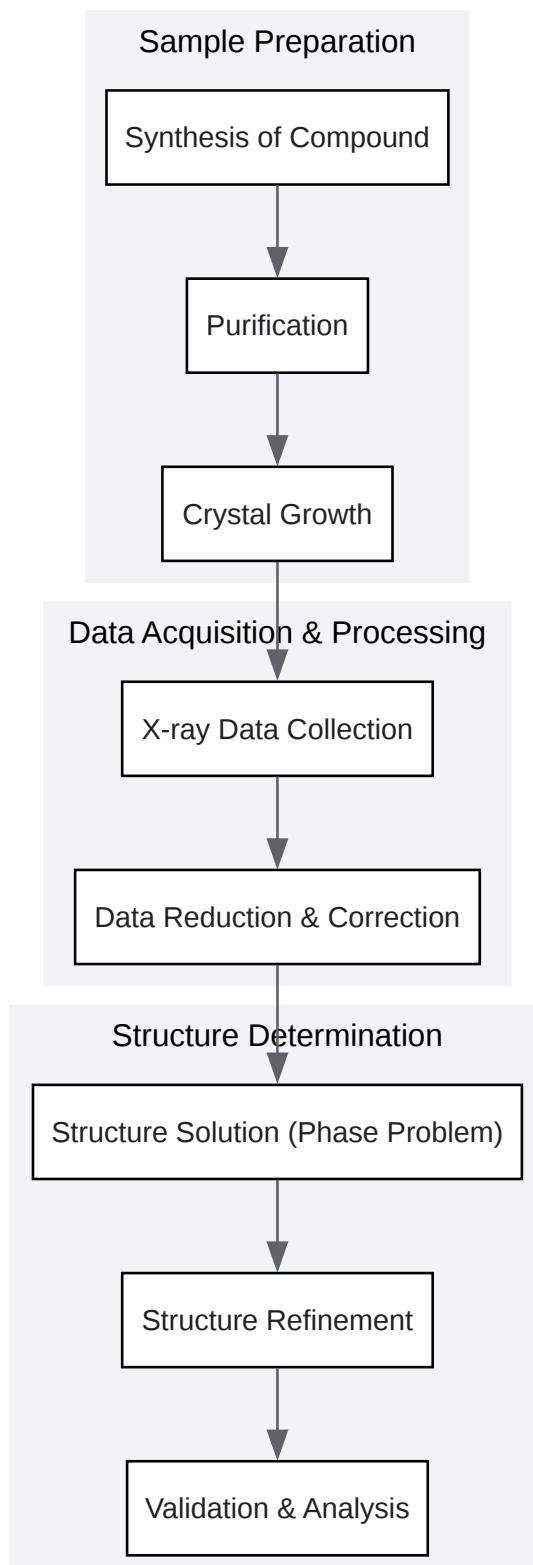
Single-Crystal X-ray Diffraction

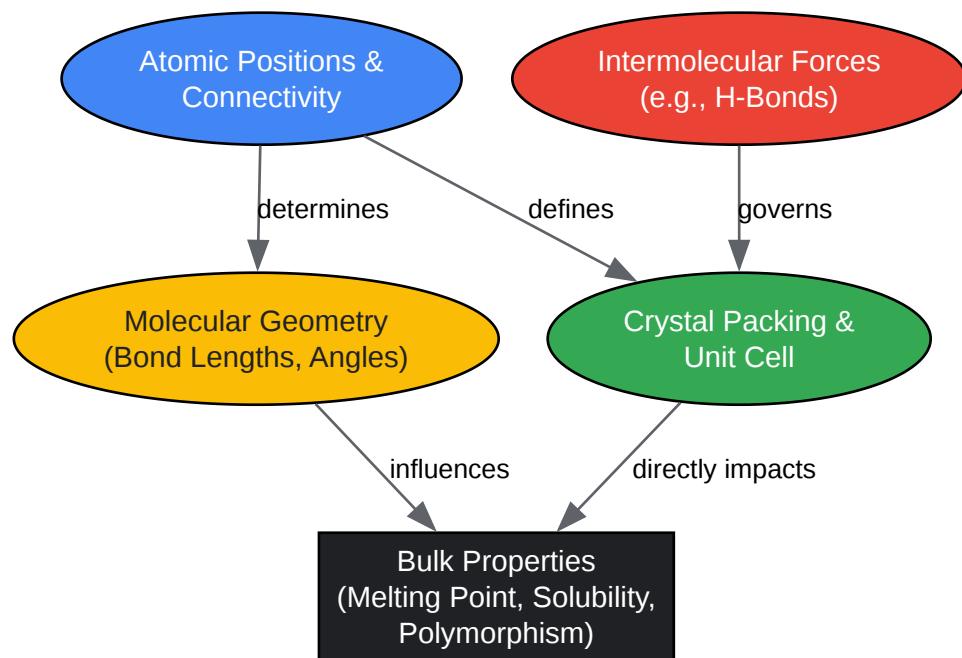
The determination of the crystal structure involves a standardized workflow from data collection to structure refinement.[2][5][6]

- Instrumentation: Data was collected using a Bruker SMART APEXII CCD area-detector diffractometer.^[3] The X-ray source was Mo K α radiation.^[3]
- Data Collection: A suitable single crystal was mounted on the diffractometer and maintained at a temperature of 100 K during data collection.^[3]
- Data Reduction and Correction: The collected diffraction data were processed using the SAINT program.^[3] A multi-scan absorption correction was applied using SADABS.^[3]
- Structure Solution and Refinement: The crystal structure was solved using the SHELXTL program package.^[3] The structure was refined on F^2 by a full-matrix least-squares method. Hydrogen atoms were located in a difference Fourier map and refined using a riding model.^[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in crystal structure analysis.





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